5-bromo-3-chloro-2-iodopyridine 5-bromo-3-chloro-2-iodopyridine
Brand Name: Vulcanchem
CAS No.: 1159186-43-2
VCID: VC11493597
InChI: InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H
SMILES: C1=C(C=NC(=C1Cl)I)Br
Molecular Formula: C5H2BrClIN
Molecular Weight: 318.3

5-bromo-3-chloro-2-iodopyridine

CAS No.: 1159186-43-2

VCID: VC11493597

Molecular Formula: C5H2BrClIN

Molecular Weight: 318.3

Purity: 95

* For research use only. Not for human or veterinary use.

5-bromo-3-chloro-2-iodopyridine - 1159186-43-2

Description

Synthesis

The synthesis of 5-bromo-3-chloro-2-iodopyridine typically involves sequential halogenation reactions starting from pyridine derivatives. Below are two common synthetic pathways:

  • Sequential Halogenation:

    • Chlorination: Starting with pyridine or a related derivative, chlorine is introduced under controlled conditions.

    • Bromination: Bromine is added using a catalyst to achieve selective substitution.

    • Iodination: Iodine is introduced using an oxidizing agent to complete the halogenation process.

  • Industrial Production:

    • Large-scale production often employs continuous flow reactors for precise control over reaction conditions.

    • Advanced purification techniques like recrystallization and chromatography are used to ensure high yield and purity.

Synthetic Chemistry

5-Bromo-3-chloro-2-iodopyridine serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity is enhanced by the electron-withdrawing effects of the halogens, making it suitable for:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Formation of heterocyclic compounds.

Medicinal Chemistry

The compound has been explored for its potential in drug discovery due to its ability to modulate biological targets. Key features include:

  • Inhibition of cytochrome P450 enzymes, particularly CYP1A2.

  • Favorable permeability and metabolic stability profiles.

Biological Activity

Studies indicate that 5-bromo-3-chloro-2-iodopyridine interacts with enzymes and cellular processes, influencing their activity. This makes it a candidate for further investigation in therapeutic applications.

Comparison with Similar Compounds

CompoundKey Differences
5-Bromo-2-chloropyridineLacks iodine; reduced versatility in reactions
5-Bromo-2-iodopyridineLacks chlorine; altered reactivity
3-Bromo-5-chloro-2-iodopyridinePositional isomer with different properties

The presence of three distinct halogens in 5-bromo-3-chloro-2-iodopyridine makes it unique in terms of reactivity and application potential.

Safety Profile

Hazard StatementsPrecautionary Measures
H315: Causes skin irritationP280: Wear protective gloves/clothing
H319: Causes serious eye damageP305+P351+P338: Rinse cautiously with water
H335: May cause respiratory irritationP261: Avoid breathing dust/fumes

Proper handling and storage are essential due to its potential hazards.

Research Outlook

The unique chemical properties of 5-bromo-3-chloro-2-iodopyridine make it a promising compound for ongoing research in medicinal chemistry and synthetic methodologies. Future studies could focus on:

  • Mechanistic studies to elucidate its interactions with biological targets.

  • Development of derivatives with enhanced activity or specificity.

  • Exploration of its role in catalysis and material science.

CAS No. 1159186-43-2
Product Name 5-bromo-3-chloro-2-iodopyridine
Molecular Formula C5H2BrClIN
Molecular Weight 318.3
IUPAC Name 5-bromo-3-chloro-2-iodopyridine
Standard InChI InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H
SMILES C1=C(C=NC(=C1Cl)I)Br
Purity 95
PubChem Compound 86634275
Last Modified Apr 15 2024

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